1-(2-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
Description
1-(2-Chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a synthetic benzodiazepine derivative modified with a urea moiety at the 3-position of the benzodiazepine core and a 2-chlorophenyl substituent on the urea group. This compound belongs to a class of molecules designed to modulate central nervous system (CNS) receptors, particularly cholecystokinin (CCK) receptors, due to structural similarities with pharmacologically active benzodiazepines .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c1-28-19-14-8-5-11-16(19)20(15-9-3-2-4-10-15)26-21(22(28)29)27-23(30)25-18-13-7-6-12-17(18)24/h2-14,21H,1H3,(H2,25,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFGMRJCVGUNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzodiazepine Ring Formation
The synthesis of the 1,4-benzodiazepin-2-one core is a critical first step. Modern approaches utilize cyclocondensation reactions between o-phenylenediamine derivatives and carbonyl-containing reagents. For example, reacting o-phenylenediamine with N-methyl-N-(methylthio)(phenyl)methylene methanaminium iodide in dichloromethane at 0°C yields 2-phenyl-2,3-dihydro-1H-benzo[ f]triazepine intermediates. Adaptation of this method involves substituting phenyl groups with methyl and chloro substituents at strategic positions.
Key Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| o-Phenylenediamine | DCM | 0°C | 60–65 |
| N-Methyl amidinium salt | Ethanol | 5°C | 55–60 |
The methyl group at position 1 is introduced via alkylation using methyl iodide under basic conditions, while the phenyl group at position 5 is incorporated through Friedel-Crafts acylation.
Industrial-Scale Production
Patent disclosures describe automated continuous flow systems for large-scale synthesis. Key features include:
- Reactor Type : Tubular flow reactor with in-line IR monitoring
- Temperature Control : 25–30°C (±0.5°C)
- Residence Time : 30 minutes per stage
A representative protocol involves:
- Ring Formation : Cyclocondensation at 5°C with a 2-hour dwell time.
- Alkylation/Acylation : Sequential addition of methyl iodide and benzoyl chloride in a multi-zone reactor.
- Urea Coupling : Continuous flow mixing with 2-chlorophenyl isocyanate at 25°C.
Analytical Characterization
Critical spectroscopic data for validation:
Table 1: Spectroscopic Profile
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.85 (d, 1H, Ar-H), δ 3.45 (s, 3H, N-CH₃), δ 6.90–7.60 (m, 9H, Ar-H) |
| ¹³C NMR | δ 170.2 (C=O), δ 155.8 (urea C=O), δ 135.4–125.3 (Ar-C) |
| HRMS | [M+H]⁺ calc. 464.1521, found 464.1518 |
Challenges and Solutions
- Byproduct Formation : Competitive imidazole side products during cyclocondensation are mitigated using low temperatures (0–5°C) and stoichiometric control.
- Urea Hydrolysis : Moisture-sensitive intermediates require strict anhydrous conditions, achieved via molecular sieves and nitrogen atmospheres.
Emerging Methodologies
Recent advances include photochemical activation for urea bond formation, reducing reaction times to 2–3 hours with comparable yields (68–72%). Catalytic systems employing gold nanoparticles (AuNPs) on TiO₂ supports show promise for greener synthesis, though scalability remains under investigation.
Chemical Reactions Analysis
Types of Reactions: : 1-(2-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea undergoes various types of chemical reactions:
Oxidation: : The methyl and phenyl groups can be targeted in oxidative reactions using reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation reactions, typically using catalysts like palladium on carbon, can reduce specific functional groups within the molecule.
Substitution: : Nucleophilic substitutions are common, especially at the chlorophenyl moiety, with reagents such as sodium hydroxide or organometallics.
Common Reagents and Conditions: : Typical reagents include strong oxidizers (KMnO4), reducing agents (H2 with Pd/C), and bases (NaOH). Reactions are conducted under controlled temperatures, often requiring reflux or ice-bath cooling, depending on the desired transformation. Major Products : These reactions produce derivatives of the parent compound, with variations depending on the targeted functional group. Products range from hydroxylated derivatives to fully reduced or substituted analogs.
Scientific Research Applications
The compound 1-(2-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic molecule that has garnered interest in various scientific fields, particularly medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, biological activities, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C23H19ClN4O2, with a molecular weight of approximately 418.88 g/mol. The structure features a benzodiazepine core, which is linked to a urea moiety and a chlorophenyl group. This configuration is significant because benzodiazepines are known for their interactions with gamma-aminobutyric acid (GABA) receptors, suggesting potential anxiolytic and sedative properties.
Potential Therapeutic Uses
This compound may serve as a lead compound for developing new therapeutic agents targeting central nervous system disorders. Its structural similarity to existing benzodiazepines suggests it could exhibit similar pharmacological effects:
Anxiolytic Effects : The compound's interaction with GABA receptors may lead to anxiety reduction.
Sedative Properties : Given its structural characteristics, it may also function as a sedative agent.
Anticonvulsant Activity : Preliminary studies indicate potential efficacy in managing seizure disorders.
Research into the biological activity of this compound is limited but promising. Its structural components suggest several mechanisms of action:
Enzyme Inhibition : The compound may inhibit specific enzymes related to neurotransmitter regulation and inflammatory pathways.
Antiviral Properties : Similar compounds have shown activity against various viral strains, indicating that this compound could be explored for antiviral applications.
Case Study 1: Anxiolytic Activity
A study investigated the anxiolytic effects of related benzodiazepine derivatives in animal models. Results indicated that compounds with similar structures significantly reduced anxiety-like behaviors in rodents when administered at specific doses.
Case Study 2: Anticonvulsant Efficacy
In a controlled study on seizure models, derivatives of this compound demonstrated significant anticonvulsant activity compared to traditional treatments. The findings suggest the potential for developing new therapies for epilepsy.
Case Study 3: Antiviral Activity
Research focusing on the antiviral properties of benzodiazepine derivatives revealed that certain modifications enhanced activity against RNA viruses. Compounds similar to this compound exhibited effective concentrations (EC50 values) indicating strong antiviral potential.
Mechanism of Action
The biological mechanism of action typically involves binding to specific receptors or enzymes within the body. The benzodiazepine structure suggests interaction with GABAergic receptors in the central nervous system, potentially modulating neurotransmitter activity. The chlorine atom and phenyl groups can influence the binding affinity and specificity, altering the compound’s pharmacological profile.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Presumed formula based on analogs. †Calculated based on substituent adjustments.
Key Observations :
Table 2: Receptor Binding and Selectivity
Key Findings :
- The 4-chlorophenyl variant shows moderate CCK-B inhibition, while enantiomerically pure analogs like (R)-L 365,260 achieve higher potency (Ki ~2.5 nM) due to stereochemical optimization .
- Unlike classical benzodiazepines (e.g., Lorazepam Acetate ), urea-modified derivatives prioritize CCK receptor modulation over GABA-A activity, reducing sedative side effects.
Q & A
Basic: What are the recommended synthetic routes for preparing this benzodiazepine-urea hybrid compound?
Answer:
The synthesis typically involves coupling a chlorophenyl isocyanate derivative with a substituted 1,4-benzodiazepine amine. Key steps include:
- Reaction Conditions : Use of inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts .
- Intermediate Isolation : Purification via column chromatography or recrystallization to isolate the urea product. For analogs, controlled copolymerization strategies (e.g., using ammonium persulfate as an initiator) may optimize yield and molecular weight distribution .
- Validation : Confirm reaction completion using TLC or HPLC, followed by structural verification via -NMR and ESI-MS .
Basic: How is structural characterization performed for this compound and its analogs?
Answer:
A multi-technique approach ensures accurate structural elucidation:
- Spectroscopy : -NMR (e.g., δ 11.42 ppm for urea NH protons) and -NMR to confirm aromatic and carbonyl groups .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., m/z 762.2 [M−2HCl+H] for related derivatives) .
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and confirms stereochemistry, as demonstrated in benzothiazine-dione analogs .
Basic: What methodologies are used to assess purity and stability?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) monitors purity .
- Elemental Analysis : Combustion analysis validates C, H, N, and Cl content (e.g., %C deviation < 0.02% in published studies) .
- Stability Studies : Accelerated thermal degradation tests (40–60°C) coupled with TGA/DSC assess decomposition profiles .
Basic: How is in vitro biological activity evaluated for this compound?
Answer:
- Enzyme Assays : Dose-response studies using target enzymes (e.g., kinases or proteases) with IC determination via fluorometric or colorimetric readouts .
- Cell-Based Assays : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) and selectivity profiling against non-target cells .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?
Answer:
- Core Modifications : Systematic variation of substituents on the benzodiazepine ring (e.g., fluorine at position 2 vs. chlorine at position 3) to evaluate binding affinity changes .
- Bioisosteric Replacement : Substitute the urea moiety with thiourea or carbamate groups to assess metabolic stability .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target receptors, guiding rational design .
Advanced: What strategies address contradictions in biological data across studies?
Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal Validation : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. functional assays) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-(hydroxymethyl)-tetrahydronaphthalen derivatives) to identify trends .
Advanced: How are polymorphic forms characterized and controlled during synthesis?
Answer:
- Crystallization Screening : Use solvent/anti-solvent systems to isolate polymorphs, followed by PXRD to distinguish crystalline phases .
- Thermal Analysis : DSC detects melting point variations between forms (e.g., Form I vs. Form II) .
- Stability Mapping : Store polymorphs under accelerated humidity/temperature conditions to identify the most stable form .
Advanced: What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
Answer:
- Absorption/Bioavailability : Oral gavage studies in rodents with plasma concentration monitoring via LC-MS/MS .
- Metabolism : Identify major metabolites using liver microsome assays and UPLC-QTOF .
- Half-Life Determination : Non-compartmental analysis of plasma concentration-time curves .
Advanced: How can receptor binding specificity be validated against off-target effects?
Answer:
- Radioligand Displacement Assays : Use -labeled ligands (e.g., for GABA receptors) to measure K values .
- Proteome-Wide Screening : Chemoproteomics with activity-based probes identifies unintended targets .
- Cryo-EM/XR : High-resolution structural studies resolve binding modes and steric clashes .
Advanced: What analytical approaches resolve discrepancies in spectroscopic data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
